6-methoxy-N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
6-methoxy-N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-methoxy-N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A structurally similar compound with potential pharmacological applications.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Compounds with antibacterial activity.
Uniqueness
6-methoxy-N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-5-3-4-13(10-15)18(23)22-8-6-14(7-9-22)21-16-11-17(25-2)20-12-19-16/h3-5,10-12,14H,6-9H2,1-2H3,(H,19,20,21) |
InChI Key |
PNNPYLZPZBDXJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC |
Origin of Product |
United States |
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